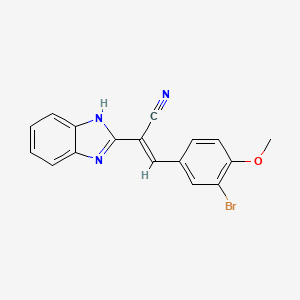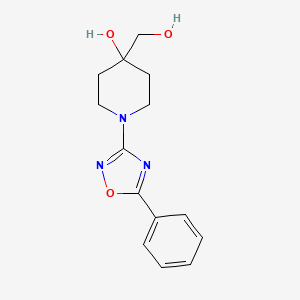
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide, also known as GW 501516, is a selective agonist of the PPARδ receptor. It is a synthetic ligand that activates the PPARδ receptor, which is a transcription factor that regulates gene expression. GW 501516 has been shown to have numerous biochemical and physiological effects, making it a promising compound for scientific research.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 activates the PPARδ receptor, which is a transcription factor that regulates gene expression. When activated, the PPARδ receptor increases the expression of genes involved in fatty acid oxidation and glucose metabolism. This leads to increased energy expenditure and improved insulin sensitivity.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have numerous biochemical and physiological effects. It has been shown to increase energy expenditure, improve insulin sensitivity, and decrease inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose metabolism. Additionally, it has been shown to improve cardiovascular function and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have numerous biochemical and physiological effects, making it a promising compound for scientific research. However, one limitation of using this compound 501516 in lab experiments is that it can be expensive to synthesize.
Orientations Futures
There are numerous future directions for research on 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516. One direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in treating cancer. Additionally, there is potential for the development of new PPARδ agonists that are more potent and selective than this compound 501516.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dichlorophenylacetic acid, which is then converted into 2,5-dichlorophenylhydrazine. The hydrazine is then reacted with 4-chlorobenzonitrile to form 2-(4-chlorophenyl)hydrazine. The final step involves the reaction of 2-(4-chlorophenyl)hydrazine with nicotinoyl chloride to form this compound 501516.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)nicotinamide 501516 has been shown to have numerous scientific research applications. It has been studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and cancer.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N2O2/c19-11-3-6-13(7-4-11)25-18-14(2-1-9-22-18)17(24)23-16-10-12(20)5-8-15(16)21/h1-10H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBHSUIDMOADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
![3-methyl-7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5493272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![3-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)

![N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)
![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)
![7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5493338.png)
![4-({(2R,5S)-5-[(6-methyl-2-phenylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)morpholine](/img/structure/B5493343.png)